4-ethyl-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole
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Overview
Description
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is an organic compound that belongs to the class of ethers It is characterized by the presence of a pyrazole ring substituted with ethyl, methoxyphenyl, and methyl groups, connected to a phenyl ring through a methyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 3-ethyl-1-methyl-1H-pyrazole.
Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group. This can be achieved using a Friedel-Crafts alkylation reaction with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ether Formation: The final step involves the formation of the ether linkage. This can be done by reacting the substituted pyrazole with a phenol derivative under basic conditions, such as using sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the methoxy group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Similar in structure due to the presence of the methoxy group and phenyl ring.
3-Ethyl-1-methyl-1H-pyrazole: Shares the pyrazole ring with ethyl and methyl substitutions.
4-Methoxybenzyl chloride: Used in the synthesis of the compound, shares the methoxyphenyl group.
Uniqueness
4-[4-ETHYL-3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and the presence of both a pyrazole ring and a phenyl ether linkage. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-ethyl-3,5-bis(4-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C20H22N2O2/c1-5-18-19(14-6-10-16(23-3)11-7-14)21-22(2)20(18)15-8-12-17(24-4)13-9-15/h6-13H,5H2,1-4H3 |
InChI Key |
PHVMDCFUSPMBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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